4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
Description
4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyano group, a sulfamoyl group, and a benzamide moiety, making it a versatile molecule for scientific research.
Properties
IUPAC Name |
4-cyano-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c1-29-18-11-17(23-20(24-18)30-2)25-31(27,28)16-9-7-15(8-10-16)22-19(26)14-5-3-13(12-21)4-6-14/h3-11H,1-2H3,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHQMNUVRYNVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the preparation of 2,6-dimethoxypyrimidine, which is achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrimidine derivative with a suitable sulfonamide reagent.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-cyanobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves the inhibition of oxidative bursts in phagocytes, which is crucial in reducing inflammation . The compound downregulates the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating anti-inflammatory cytokine IL-10 . This dual action helps in modulating the immune response and reducing chronic inflammation.
Comparison with Similar Compounds
Similar Compounds
Sulfadimethoxine Derivatives: Compounds like N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide share structural similarities and exhibit similar anti-inflammatory properties.
Other Sulfonamides: Various sulfonamide derivatives are known for their anti-inflammatory and immunomodulatory effects.
Uniqueness
4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple inflammatory pathways makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C18H19N5O3S
- Molecular Weight : 373.44 g/mol
- Key Functional Groups :
- Cyano group (-C≡N)
- Sulfamoyl group (-SO2NH-)
- Dimethoxypyrimidine moiety
Antimicrobial Activity
Research has indicated that compounds with sulfamoyl groups often exhibit significant antimicrobial properties. A study evaluating similar sulfamoyl derivatives reported moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the pyrimidine ring may enhance this activity due to its ability to interact with bacterial enzymes.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In related studies, sulfamoyl derivatives exhibited strong inhibitory effects on these enzymes, which are crucial in various physiological processes . This suggests that this compound may also possess similar enzyme inhibitory capabilities.
Case Study 1: Antibacterial Screening
A recent study synthesized a series of sulfamoyl compounds and evaluated their antibacterial efficacy. The results indicated that several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the sulfamoyl structure significantly impacted the biological activity, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
Case Study 2: Antitumor Activity Assessment
Another investigation focused on the antitumor potential of related compounds containing pyrimidine rings. The study utilized in vitro assays to assess cytotoxicity against various cancer cell lines. Results demonstrated that certain derivatives exhibited significant growth inhibition, indicating that structural features like the pyrimidine moiety might enhance antitumor activity .
Summary of Findings
Q & A
Q. What are the key steps for synthesizing 4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide coupling between 2,6-dimethoxypyrimidin-4-amine and 4-sulfamoylbenzoyl chloride, followed by benzamide formation. Critical parameters include:
- Temperature control : Maintain 0–5°C during sulfonamide coupling to prevent side reactions .
- Catalyst selection : Use triethylamine or DIPEA to stabilize intermediates in anhydrous solvents like DMF or DCM .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the cyano group (~110 ppm in NMR), sulfamoyl protons (δ 7.8–8.2 ppm in NMR), and pyrimidine ring protons (δ 6.5–6.8 ppm) .
- IR : Confirm sulfonamide (1320–1160 cm, S=O stretching) and cyano (2240 cm) functional groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) to validate geometry .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer: Prioritize in vitro assays to screen for bioactivity:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., FRET substrates) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer: Address discrepancies through:
- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Target specificity profiling : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm on-target effects .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, pIC) and adjust for assay variability (e.g., serum content in cell culture) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
Methodological Answer: Employ a systematic SAR workflow:
- Analog synthesis : Modify substituents (e.g., replace cyano with nitro or trifluoromethyl) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., pyrimidine ring planarity) with activity .
- Molecular docking : Simulate binding to targets (e.g., DHFR) using AutoDock Vina; validate with mutagenesis studies .
Q. How can environmental stability and degradation pathways be evaluated?
Methodological Answer: Apply environmental fate studies:
Q. What advanced techniques elucidate reaction mechanisms during synthesis?
Methodological Answer:
- Isotopic labeling : Track sulfamoyl group transfer using -labeled intermediates .
- In situ NMR : Monitor reaction kinetics in real time (e.g., intermediate formation at 30-minute intervals) .
- Computational studies : Perform DFT calculations (Gaussian 16) to map energy barriers for key steps (e.g., nucleophilic substitution) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on its antimicrobial efficacy?
Methodological Answer: Reconcile discrepancies by:
- Standardizing protocols : Adopt CLSI guidelines for MIC determination and use reference strains .
- Biofilm assays : Compare planktonic vs. biofilm-embedded microbial susceptibility .
- Resistance profiling : Pre-screen microbial strains for efflux pump activity (e.g., using CCCP inhibitors) .
Tables for Key Data
Q. Table 1. Spectroscopic Signatures of Functional Groups
| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) | IR (cm) |
|---|---|---|---|
| Cyano (C≡N) | – | 110–115 | 2240 |
| Sulfamoyl (SONH) | 7.8–8.2 (broad) | 125–130 (SO) | 1320–1160 |
| Pyrimidine (OCH) | 3.8–4.1 (s, 6H) | 55–60 (OCH) | 2850–2960 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog (R-group) | Antimicrobial (MIC, µg/mL) | Cytotoxicity (IC, µM) |
|---|---|---|
| -CN (parent) | 2.5 (S. aureus) | 12.8 (HeLa) |
| -NO | 5.1 | 8.9 |
| -CF | 1.8 | 15.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
